3-Ethylisoxazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

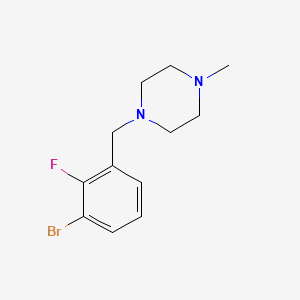

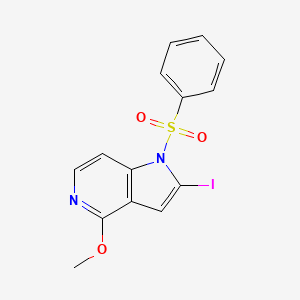

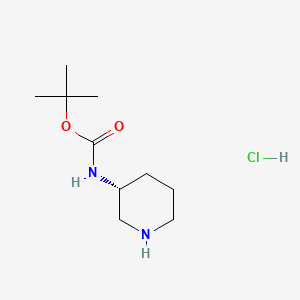

3-Ethylisoxazole-5-carbonitrile is a chemical compound with the molecular formula C6H6N2O . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are studies on the use of machine learning for predicting chemical reactions . These studies could potentially be applied to predict reactions involving this compound.Scientific Research Applications

Synthetic Applications and Pathways

3-Ethylisoxazole-5-carbonitrile derivatives serve as pivotal building blocks in synthetic organic chemistry for the development of biologically important heterocyclic compounds. They participate in one-pot multicomponent reactions, allowing for the efficient synthesis of diverse heterocyclic frameworks. This versatility underscores their importance in medicinal chemistry and drug design, providing a pathway to novel therapeutic agents (H. Patel, 2017).

Catalytic Applications

Isoxazol-3-yl and isothiazol-3-yl derivatives, prepared from 5-arylisoxazole-3-carbonitriles, have shown promise as highly active Suzuki reaction catalysts in aqueous and aqueous-alcohol media. This highlights their potential role in enhancing the efficiency of cross-coupling reactions, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials (N. A. Bumagin et al., 2014).

Corrosion Inhibition

Pyranopyrazole derivatives, synthesized from this compound, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. Such applications are crucial in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (M. Yadav et al., 2016).

Green Chemistry and Environmental Applications

The utilization of natural and renewable catalysts like Citrus limon fruit juice for the synthesis of isoxazol-5(4H)-one derivatives from this compound underscores a movement towards greener, more sustainable chemical processes. This approach not only reduces the environmental impact of chemical synthesis but also opens up new avenues for the use of renewable resources in organic chemistry (Rajesh H. Vekariya et al., 2016).

Electrochemical Synthesis

Advancements in electrochemistry have led to the development of novel synthetic methods for this compound derivatives. Electrochemically induced synthesis offers a cleaner alternative to traditional methods, reducing the need for hazardous reagents and solvents. This approach not only exemplifies the principles of green chemistry but also enhances the efficiency and selectivity of chemical reactions (A. Upadhyay et al., 2017).

Properties

IUPAC Name |

3-ethyl-1,2-oxazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLXCIXVOCNMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673680 |

Source

|

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-98-9 |

Source

|

| Record name | 3-Ethyl-5-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)

![2,7-Dinitro-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/no-structure.png)